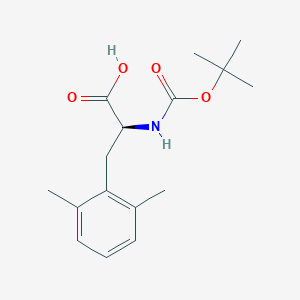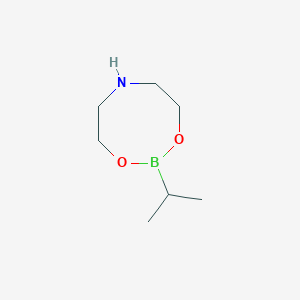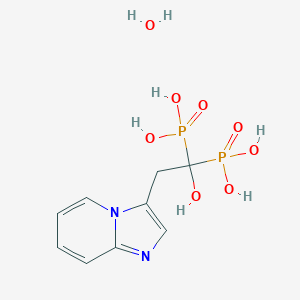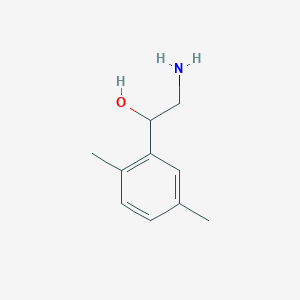
2-Amino-1-(2,5-dimethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,5-dimethylphenyl)ethanol, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. This compound has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. DMPEA is a chiral compound, meaning it has two mirror-image forms, and the effects of these forms on biological systems are not yet fully understood.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,5-dimethylphenyl)ethanol is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be mediated by its activity at the sigma-1 receptor.
Efectos Bioquímicos Y Fisiológicos
2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, which may be related to its activity at the dopamine D2 receptor. 2-Amino-1-(2,5-dimethylphenyl)ethanol has also been shown to have analgesic effects in animal models, which may be mediated by its activity at the sigma-1 receptor. Additionally, 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have antioxidant properties, which may be related to its chemical structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-1-(2,5-dimethylphenyl)ethanol in scientific research is its potential to modulate neurotransmitter systems in the brain, which may be relevant to a variety of neurological and psychiatric disorders. Additionally, 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have relatively low toxicity in animal models, which may make it a useful tool for studying the effects of neurotransmitter modulation on physiological processes. However, one limitation of using 2-Amino-1-(2,5-dimethylphenyl)ethanol in scientific research is its psychoactive effects, which may complicate interpretation of results and make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-1-(2,5-dimethylphenyl)ethanol. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have anxiolytic and antidepressant-like effects in animal models, and further research may elucidate its potential as a treatment for these disorders. Additionally, research on the mechanism of action of 2-Amino-1-(2,5-dimethylphenyl)ethanol may provide insights into the role of neurotransmitter systems in these disorders. Another potential future direction for research on 2-Amino-1-(2,5-dimethylphenyl)ethanol is its potential as a tool for studying the effects of neurotransmitter modulation on physiological processes. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have activity at several receptors in the brain, and further research may elucidate the effects of these interactions on physiological processes.
Métodos De Síntesis
The synthesis of 2-Amino-1-(2,5-dimethylphenyl)ethanol can be achieved through several methods, including the reaction of 2,5-dimethylphenylacetonitrile with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. These methods have been reported in the literature and can yield 2-Amino-1-(2,5-dimethylphenyl)ethanol with high purity.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,5-dimethylphenyl)ethanol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. 2-Amino-1-(2,5-dimethylphenyl)ethanol has also been shown to have activity at the sigma-1 receptor, which is involved in a variety of physiological processes, including cell survival and neurotransmitter release.
Propiedades
Número CAS |
133562-38-6 |
|---|---|
Nombre del producto |
2-Amino-1-(2,5-dimethylphenyl)ethanol |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-amino-1-(2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 |
Clave InChI |
NNWGBFPYKKWOIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(CN)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



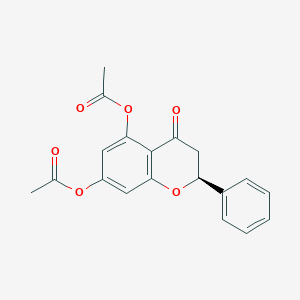
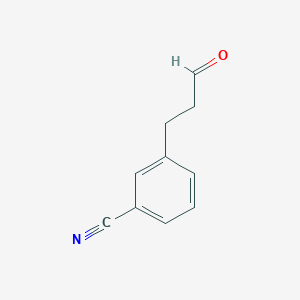
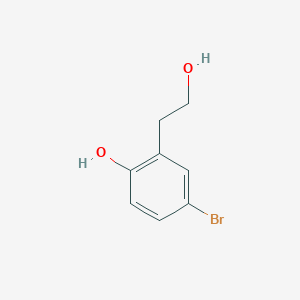

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
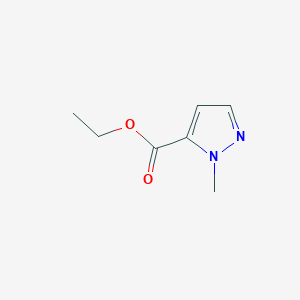
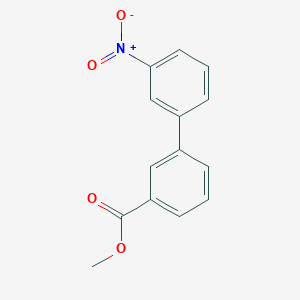
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
